(2Z)-3-[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-(1-methyl-1H-benzimidazol-2-YL)-2-propenenitrile
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Overview
Description
The compound (2Z)-3-[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-(1-methyl-1H-benzimidazol-2-YL)-2-propenenitrile is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a benzimidazole ring, and a propenenitrile group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-(1-methyl-1H-benzimidazol-2-YL)-2-propenenitrile typically involves multiple steps, including the formation of the pyrazole and benzimidazole rings, followed by their coupling with the propenenitrile group. Common synthetic routes may include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone.
Formation of the Benzimidazole Ring: This can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives.
Coupling Reactions: The final step involves coupling the pyrazole and benzimidazole rings with the propenenitrile group under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
The compound (2Z)-3-[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-(1-methyl-1H-benzimidazol-2-YL)-2-propenenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis and materials science.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Its interaction with biological macromolecules can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, the compound could be explored as a lead compound for drug development. Its structural features may allow it to interact with specific biological targets, making it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-3-[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-(1-methyl-1H-benzimidazol-2-YL)-2-propenenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-(1-methyl-1H-benzimidazol-2-YL)-2-propenenitrile
- (2Z)-3-[3-(4-Ethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-(1-methyl-1H-benzimidazol-2-YL)-2-propenenitrile
Uniqueness
The uniqueness of (2Z)-3-[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-(1-methyl-1H-benzimidazol-2-YL)-2-propenenitrile lies in its specific substituents, which can influence its chemical reactivity and biological activity. The isopropoxy group, for example, may enhance its lipophilicity and membrane permeability, potentially leading to improved biological efficacy compared to similar compounds with different substituents.
Properties
Molecular Formula |
C29H25N5O |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
(Z)-2-(1-methylbenzimidazol-2-yl)-3-[1-phenyl-3-(4-propan-2-yloxyphenyl)pyrazol-4-yl]prop-2-enenitrile |
InChI |
InChI=1S/C29H25N5O/c1-20(2)35-25-15-13-21(14-16-25)28-23(19-34(32-28)24-9-5-4-6-10-24)17-22(18-30)29-31-26-11-7-8-12-27(26)33(29)3/h4-17,19-20H,1-3H3/b22-17- |
InChI Key |
AELGOQUCCRXEEQ-XLNRJJMWSA-N |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)C2=NN(C=C2/C=C(/C#N)\C3=NC4=CC=CC=C4N3C)C5=CC=CC=C5 |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4N3C)C5=CC=CC=C5 |
Origin of Product |
United States |
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